8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime is a bicyclic compound belonging to the class of azabicyclo compounds, characterized by a nitrogen atom incorporated into a bicyclic structure. This compound is notable for its potential pharmacological applications, particularly as a ligand for various receptors in the central nervous system. The compound's CAS number is 3423-28-7, and its molecular formula is CHN\O, with a molecular weight of 167.25 g/mol.
The synthesis of this compound has been documented in various scientific literature and patents, where it is often derived from simpler precursors through multi-step synthetic pathways. Notably, it can be synthesized from 2,5-dimethoxytetrahydrofuran and 1,3-acetonedicarboxylic acid under specific reaction conditions involving hydrochloric acid and diisopropylamine .
8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime is classified under organic compounds with functional groups that include ketones and oximes. Its structural uniqueness allows it to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime can be achieved through the following method:
The reaction typically involves controlling pH levels and temperatures to optimize yield and purity. The final product can be isolated through distillation under reduced pressure, yielding approximately 3.37 grams of the desired compound after purification .
The molecular structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime features a bicyclic framework with an azabicyclo arrangement:
The structural formula can be represented as follows:
The reactivity of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime can be attributed to its functional groups:
These reactions are typically carried out under controlled conditions to prevent degradation or unwanted side reactions, ensuring high yields of the desired products.
The mechanism of action for compounds like 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime often involves interaction with specific receptors in the nervous system:
Studies have shown that related compounds exhibit significant binding affinities towards these receptors, indicating potential therapeutic uses in treating pain and anxiety disorders .
Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds.
8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime has potential applications in:
The synthetic lineage of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-one traces back to classical tropinone syntheses, specifically the Robinson-Schöpf condensation methodology. Early routes adapted this approach using 2,5-dimethoxytetrahydrofuran as a masked succinaldehyde equivalent, reacting it with acetonedicarboxylic acid and isopropylamine derivatives under acidic conditions. This one-pot assembly efficiently constructs the bicyclic framework through a double Mannich condensation mechanism, establishing the foundational carbon-nitrogen bonds of the tropane system [2] [9].
A significant advancement appeared in the Zeneca Limited patent (US5922732), which detailed optimized conditions yielding 3.37 grams of the ketone precursor from a scaled reaction. This procedure employed diisopropylamine with hydrochloric acid activation, followed by sequential additions of sodium acetate and acetonedicarboxylic acid in aqueous medium. The seven-day reaction period at ambient temperature reflected the kinetic challenges inherent in this multi-component assembly, though the distillation purification (95-115°C at 18 mmHg) provided product suitable for subsequent oxime formation [2].
Alternative synthetic pathways emerged through modifications of existing noratropine syntheses. Yang's crystallographic study demonstrated that 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one could be efficiently prepared via acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate dialdehyde intermediates, followed by condensation with isopropylamine hydrochloride and acetonedicarboxylic acid under controlled pH conditions mediated by sodium acetate. This approach achieved impressive 91% yield of the ketone precursor, representing a substantial improvement over earlier methods [3].
Table 1: Early Synthetic Methods for 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
Synthetic Approach | Key Reagents/Conditions | Yield | Reference |
---|---|---|---|
Zeneca Limited Process | Diisopropylamine/HCl, sodium acetate, acetonedicarboxylic acid, water, 7 days | 3.37 g isolated | [2] |
Yang's Modified Synthesis | 2,5-Dimethoxytetrahydrofuran hydrolysis, isopropylamine HCl, sodium acetate, acetonedicarboxylic acid | 91% | [3] |
Hydrochloride Salt Method | Hydrogen chloride/sodium acetate/diisopropylamine in water | Not specified | [4] |
The oxime derivation from this ketone typically employs hydroxylamine hydrochloride under basic conditions, facilitating nucleophilic addition-elimination at the carbonyl center. This transformation generates the anti/syn isomeric mixture characteristic of oxime formation, with the configuration influencing subsequent reactivity patterns. The bicyclic framework's bridgehead nitrogen and endocyclic methylene groups impose significant steric constraints that influence both the kinetics of oxime formation and the conformational preferences of the final adduct [9].
The 8-isopropyl substitution on the azabicyclic nitrogen fundamentally alters the pharmacokinetic profile compared to simpler nortropane derivatives, making it a pivotal intermediate for inhaled bronchodilators. This structural motif serves as the essential core for ipratropium bromide, a clinically significant anticholinergic agent administered via inhalation for chronic obstructive pulmonary disease and asthma management. The oxime functionality specifically enables further chemical transformations to access advanced intermediates with refined receptor affinity profiles [3] [10].
Chemical suppliers recognize this compound's importance, listing it as "Ipratropium Bromide Impurity 13" and "Atropine Impurity 5 HCl", reflecting its role in quality control during pharmaceutical manufacturing. Analytical monitoring of this intermediate ensures the purity of final drug substances, as residual traces could compromise therapeutic efficacy. The compound's structural characterization includes monoclinic crystallization in the P21/c space group, with unit cell dimensions (a = 6.2427(16) Å, b = 9.553(2) Å, c = 16.932(4) Å, β = 100.094(7)°) confirming the stereochemical integrity of the bicyclic framework [3] [4] [10].
Table 2: Pharmaceutical Derivatives of 8-Isopropyl-8-azabicyclo[3.2.1]octane Intermediates
Derivative | Structural Feature | Pharmaceutical Application |
---|---|---|
Ipratropium Bromide | Quaternary ammonium at N8 | Anticholinergic bronchodilator |
Tiotropium Bromide | Thienyl xanthine-derived side chain | Long-acting muscarinic antagonist |
Glycopyrronium Bromide | Cyclopentyl substitution | Chronic pulmonary obstruction management |
Oxime Derivatives | C=NO- functionalization | Intermediate for novel therapeutic candidates |
The synthetic pathway from ketone to final drug substance involves stereoselective reduction of the oxime to generate amino alcohol variants, or alternatively, quaternization of the bridgehead nitrogen using alkyl bromides to enhance muscarinic receptor affinity. The oxime functionality itself offers opportunities for molecular diversification through reductive amination or heterocyclization reactions, enabling access to structurally distinct pharmacophores. These transformations exemplify how this intermediate serves as a molecular platform for generating structural diversity within the noratropine class [10].
Industrial-scale production employs Raney nickel-catalyzed hydrogenation of the ketone precursor (57.53 grams, 343.98 millimoles) in ethanol (500 milliliters) under 2 MPa hydrogen pressure, yielding the corresponding alcohol derivative in 98% efficiency. This reduction exemplifies the compound's strategic position in synthetic pathways targeting bioactive tropanes. The crystalline product obtained through ethanol evaporation exhibits intermolecular OH⋯N hydrogen bonding that facilitates purification and characterization, confirming the structural fidelity required for pharmaceutical applications [3].
The 8-azabicyclo[3.2.1]octane architecture of our target compound exhibits distinct conformational behaviors when compared to other biologically relevant azabicyclic frameworks. Unlike the symmetrical bicyclo[3.3.1]nonane system that adopts a twin-chair conformation with C₂ᵥ symmetry, the [3.2.1]octane framework displays greater ring strain and conformational restriction due to its shorter ethylene bridge. This constrained geometry profoundly influences molecular recognition at biological targets, particularly for neurotransmitter transporters and receptors where precise three-dimensional alignment is critical [9].
Table 3: Structural and Functional Comparison of Key Azabicyclic Pharmacophores
Scaffold Type | Bridge Length | Ring Fusion | Representative Drug Applications |
---|---|---|---|
8-Azabicyclo[3.2.1]octane | [3.2.1] | Unsymmetrical | Ipratropium (respiratory anticholinergics) |
8-Azabicyclo[3.3.1]nonane | [3.3.1] | Twin-chair conformation | CCR5 modulators (HIV entry inhibitors) |
3-Azabicyclo[3.2.2]nonane | [3.2.2] | Extended bridge | Neuromodulators (experimental analgesics) |
2-Azabicyclo[2.2.2]octane | [2.2.2] | Rigid cage-like | Nicotinic receptor ligands (CNS applications) |
Patent analyses reveal that 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime shares molecular recognition properties with CCR5 chemokine receptor modulators featuring triazolyl substitutions. However, its oxime functionalization provides superior hydrogen-bonding capabilities compared to simpler carbonyl or hydrocarbon analogues, potentially enhancing binding affinity for complementary targets. The oxime's tautomeric flexibility (nitroso vs. oxime forms) offers unique electronic properties not present in related tropane derivatives, enabling interactions with diverse biological targets [7].
The bridgehead nitrogen basicity (predicted pKₐ ~9.09) differs significantly from 3-azabicyclo[3.2.2]nonane derivatives (typically pKₐ ~10.2) due to altered solvation effects and bond angles. This diminished basicity potentially reduces off-target interactions at peripheral muscarinic receptors, a valuable trait for respiratory therapeutics with selective bronchial activity. Similarly, the oxime-modified C3 position avoids the metabolic vulnerabilities associated with ester functionalities in classical tropane alkaloids like cocaine, enhancing metabolic stability [7] [9].
In cancer therapeutics, the bicyclo[3.3.1]nonane framework dominates research due to its prevalence in natural cytotoxic agents (e.g., hyperforin, clusianone). However, recent investigations suggest that the smaller [3.2.1]octane system with oxime modification may offer advantages in tumor penetration and P-glycoprotein evasion. The oxime's metal-chelating capability introduces potential for developing metalloenzyme inhibitors targeting tumor-associated matrix metalloproteinases, representing an underexplored therapeutic avenue for this compound class [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9